Cas no 2138274-31-2 (2-(Iodomethyl)-4-(3-methylphenyl)oxolane)

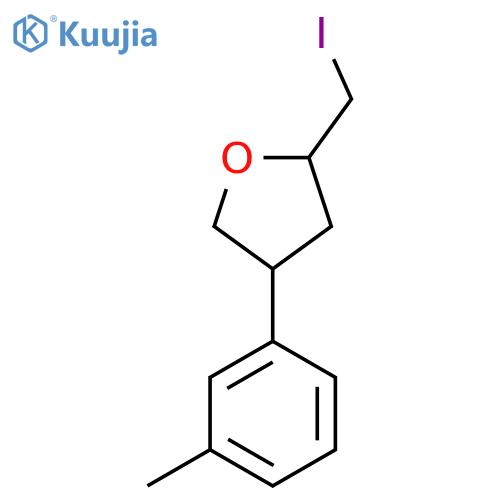

2138274-31-2 structure

商品名:2-(Iodomethyl)-4-(3-methylphenyl)oxolane

2-(Iodomethyl)-4-(3-methylphenyl)oxolane 化学的及び物理的性質

名前と識別子

-

- EN300-718306

- 2138274-31-2

- 2-(iodomethyl)-4-(3-methylphenyl)oxolane

- 2-(Iodomethyl)-4-(3-methylphenyl)oxolane

-

- インチ: 1S/C12H15IO/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3

- InChIKey: YVWPBOCVRUVYIH-UHFFFAOYSA-N

- ほほえんだ: ICC1CC(C2C=CC=C(C)C=2)CO1

計算された属性

- せいみつぶんしりょう: 302.01676g/mol

- どういたいしつりょう: 302.01676g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 9.2Ų

2-(Iodomethyl)-4-(3-methylphenyl)oxolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-718306-0.05g |

2-(iodomethyl)-4-(3-methylphenyl)oxolane |

2138274-31-2 | 95.0% | 0.05g |

$612.0 | 2025-03-12 | |

| Enamine | EN300-718306-10.0g |

2-(iodomethyl)-4-(3-methylphenyl)oxolane |

2138274-31-2 | 95.0% | 10.0g |

$3131.0 | 2025-03-12 | |

| Enamine | EN300-718306-0.5g |

2-(iodomethyl)-4-(3-methylphenyl)oxolane |

2138274-31-2 | 95.0% | 0.5g |

$699.0 | 2025-03-12 | |

| Enamine | EN300-718306-0.1g |

2-(iodomethyl)-4-(3-methylphenyl)oxolane |

2138274-31-2 | 95.0% | 0.1g |

$640.0 | 2025-03-12 | |

| Enamine | EN300-718306-0.25g |

2-(iodomethyl)-4-(3-methylphenyl)oxolane |

2138274-31-2 | 95.0% | 0.25g |

$670.0 | 2025-03-12 | |

| Enamine | EN300-718306-2.5g |

2-(iodomethyl)-4-(3-methylphenyl)oxolane |

2138274-31-2 | 95.0% | 2.5g |

$1428.0 | 2025-03-12 | |

| Enamine | EN300-718306-5.0g |

2-(iodomethyl)-4-(3-methylphenyl)oxolane |

2138274-31-2 | 95.0% | 5.0g |

$2110.0 | 2025-03-12 | |

| Enamine | EN300-718306-1.0g |

2-(iodomethyl)-4-(3-methylphenyl)oxolane |

2138274-31-2 | 95.0% | 1.0g |

$728.0 | 2025-03-12 |

2-(Iodomethyl)-4-(3-methylphenyl)oxolane 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

2138274-31-2 (2-(Iodomethyl)-4-(3-methylphenyl)oxolane) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量